(But-3-yn-2-yl)[(4-chloro-3-methylphenyl)methyl]amine
Description
(But-3-yn-2-yl)[(4-chloro-3-methylphenyl)methyl]amine is a secondary amine characterized by a but-3-yn-2-yl group (a four-carbon alkyne chain) and a benzyl substituent with a 4-chloro-3-methylphenyl moiety. The molecular formula is C₁₂H₁₃ClN, with a molecular weight of 206.69 g/mol. Its structure combines the electronic effects of an alkyne triple bond and the steric/electronic contributions of a di-substituted aromatic ring (chloro and methyl groups at positions 4 and 3, respectively).
Properties
Molecular Formula |
C12H14ClN |
|---|---|
Molecular Weight |
207.70 g/mol |
IUPAC Name |
N-[(4-chloro-3-methylphenyl)methyl]but-3-yn-2-amine |
InChI |
InChI=1S/C12H14ClN/c1-4-10(3)14-8-11-5-6-12(13)9(2)7-11/h1,5-7,10,14H,8H2,2-3H3 |
InChI Key |
JEHXYBOREKZSQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CNC(C)C#C)Cl |
Origin of Product |
United States |
Preparation Methods
Route A: Synthesis via Nucleophilic Substitution and Alkynylation
Step 1: Preparation of the Aromatic Methylamine Intermediate
- Starting Material: 4-chloro-3-methylbenzyl chloride or related derivatives.
- Reaction: Nucleophilic substitution with ammonia or primary amines to form the methylamine derivative.
- Conditions: Reflux in polar solvents like ethanol or methanol, often with a base such as potassium carbonate to facilitate substitution.
Step 2: Alkynylation of the Aromatic Methylamine
- Reagents: But-3-yn-2-yl halide or a protected form such as but-3-yn-2-yl bromide or iodide.
- Reaction: Nucleophilic substitution of the aromatic methylamine with the but-3-yn-2-yl halide.
- Conditions: Use of a strong base (e.g., sodium hydride or potassium tert-butoxide) in an aprotic solvent like DMF or THF at low temperature to promote SN2 reactions.
Data Table 1: Typical Reaction Conditions for Route A
| Step | Reagents | Solvent | Temperature | Yield | References |
|---|---|---|---|---|---|
| Aromatic methylamine formation | NH₃ or primary amines | Ethanol or methanol | Reflux | ~85% | Based on standard aromatic amine synthesis |
| Alkynylation | But-3-yn-2-yl halide | THF or DMF | 0°C to room temperature | 70–80% | Literature on alkynylation reactions |
Route B: Synthesis via Cross-Coupling and Functional Group Transformation
Step 1: Synthesis of the Aromatic Methyl Intermediate
- Starting Material: 4-chloro-3-methylphenyl derivatives, synthesized via electrophilic aromatic substitution or chloromethylation.
- Reaction: Conversion to a methylamine derivative through reductive amination or nucleophilic substitution.
Step 2: Formation of the But-3-yn-2-ylamine Moiety
- Reagents: Terminal alkyne (but-3-yn-2-ol or related precursor), activated via deprotonation with n-BuLi.
- Reaction: Cross-coupling with the aromatic methylamine intermediate using palladium-catalyzed Sonogashira coupling.
Step 3: Final Functionalization
- Conditions: Purification and possible deprotection steps to yield the target compound.
Data Table 2: Cross-Coupling Synthesis Parameters
| Step | Reagents | Catalyst | Solvent | Temperature | Yield | References |
|---|---|---|---|---|---|---|
| Sonogashira coupling | Terminal alkyne + aryl halide | Pd(PPh₃)₄ | Toluene or DMF | Reflux | 65–75% | Patents and literature on aromatic-alkyne coupling |
Specific Patent and Literature Insights
US Patent US10696657B2 describes advanced methods for synthesizing compounds similar to this amine, involving intermediates like palladium-catalyzed cross-couplings, and conditions optimized for large-scale production. The patent emphasizes the use of palladium catalysts with phosphine ligands, base-mediated reactions , and solvent systems like toluene or dimethylformamide (DMF) under inert atmospheres to prevent side reactions.
Chemical synthesis literature indicates that alkynylation reactions often employ nucleophilic substitution of alkynyl halides with amines, with reaction conditions tailored to optimize yield and minimize by-products.
Alternative methods include reductive amination of aldehyde intermediates with terminal alkynes, which can be performed under mild conditions with catalytic hydrogenation or hydride reagents.
Summary of Recommended Protocols
| Method | Key Reagents | Major Conditions | Typical Yield | Remarks |
|---|---|---|---|---|
| Nucleophilic substitution + Alkynylation | Aromatic methylamine derivatives + but-3-yn-2-yl halide | Reflux in polar aprotic solvents, base present | 70–80% | Suitable for small to medium scale |
| Palladium-catalyzed Cross-Coupling | Aromatic halides + terminal alkynes | Reflux in toluene/DMF, inert atmosphere | 65–75% | Scalable, high selectivity |
Chemical Reactions Analysis
Types of Reactions
Oxidation: (But-3-yn-2-yl)[(4-chloro-3-methylphenyl)methyl]amine can undergo oxidation reactions, particularly at the alkyne group. Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: The compound can be reduced using hydrogenation reactions, typically in the presence of a palladium or platinum catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or osmium tetroxide in the presence of a co-oxidant.
Reduction: Hydrogen gas with a palladium or platinum catalyst under mild pressure.
Substitution: Nucleophiles such as ammonia or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the extent of oxidation.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of substituted amines or thiols.
Scientific Research Applications
(But-3-yn-2-yl)[(4-chloro-3-methylphenyl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (But-3-yn-2-yl)[(4-chloro-3-methylphenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Structural and Physicochemical Properties
| Compound Name | Molecular Formula | Key Substituents | Molecular Weight (g/mol) | logP (Predicted) | Notable Features |
|---|---|---|---|---|---|
| Target Compound | C₁₂H₁₃ClN | But-3-yn-2-yl, 4-chloro-3-methylbenzyl | 206.69 | ~3.2* | Alkyne for click chemistry; dual aromatic substitution |
| 3-(4-Chlorophenyl)butan-2-ylamine | C₁₁H₁₆ClN | Saturated butan-2-yl, 4-chlorophenyl | 197.70 | 2.74 | Saturated chain; lacks methyl on aromatic ring |
| (4-Chlorophenyl)methylamine | C₁₂H₁₈ClN | Branched 3-methylbutan-2-yl, 4-chlorobenzyl | 211.73 | ~3.5 | Steric hindrance from branched alkyl; single chloro substitution |
| 4-(4-Chlorophenyl)but-3-yn-2-amine | C₁₀H₁₀ClN | But-3-yn-2-yl, 4-chlorophenyl | 179.65 | 2.74 | Alkyne present; lacks 3-methyl on aromatic ring |
| Tert-butyl[(4-chloro-3-methylphenyl)methyl]amine | C₁₂H₁₈ClN | Tert-butyl, 4-chloro-3-methylbenzyl | 211.73 | ~3.8 | Bulky tert-butyl group; dual aromatic substitution |
*Predicted logP for the target compound is higher than analogs with single aromatic substitution due to the lipophilic 3-methyl group .
Analytical and Spectroscopic Data
- Collision Cross-Section (CCS) : Structural analogs with saturated chains (e.g., 3-(4-chlorophenyl)butan-2-ylamine ) exhibit lower CCS values in mass spectrometry due to reduced rigidity. The target compound’s alkyne likely increases CCS via extended conformation .
Biological Activity
The compound (But-3-yn-2-yl)[(4-chloro-3-methylphenyl)methyl]amine , also known as N-(4-chloro-3-methylphenyl)methylbut-3-yn-2-amine , is a chemical entity that has attracted attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and structure-activity relationships (SAR).
Chemical Structure
The compound's structure can be represented as follows:
This structure features a butynyl group attached to a chlorinated aromatic amine, which is significant for its biological interactions.
Biological Activity Overview
Research has suggested that compounds similar to This compound exhibit various biological activities, particularly antiproliferative effects against cancer cell lines. The following sections detail these findings.
Antiproliferative Activity
-
In Vitro Studies :
- The antiproliferative activity of related compounds has been assessed against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer).
- For example, a study indicated that certain derivatives exhibited IC50 values ranging from 46 nM to 560 nM against MCF-7 cells, demonstrating significant growth inhibition .
- Mechanism of Action :
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of related compounds. Key findings include:
- Substituent Effects : The presence of specific substituents on the aromatic ring significantly influences antiproliferative potency. For instance, meta-substitution patterns have been correlated with enhanced activity .
| Compound | IC50 (nM) | Cell Line |
|---|---|---|
| Compound 1 | 46 | MCF-7 |
| Compound 2 | 560 | HeLa |
| Compound 3 | 7.3 | U937 |
Case Studies
Several studies have focused on similar compounds with structural similarities to This compound :
- Case Study 1: Triazole Derivatives :
- Case Study 2: Phenoxy Substituted Compounds :
Q & A
Basic Questions
Q. What are the recommended synthetic routes for (But-3-yn-2-yl)[(4-chloro-3-methylphenyl)methyl]amine?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. A common approach involves reacting 4-chloro-3-methylbenzyl chloride with but-3-yn-2-amine in the presence of a base (e.g., K₂CO₃) under inert conditions. Solvent choice (e.g., THF or DMF) and temperature (40–60°C) influence reaction efficiency. Post-synthesis purification via column chromatography or recrystallization ensures high purity .
- Key Considerations : Monitor reaction progress using TLC or GC-MS. The electron-withdrawing chloro and methyl groups on the aryl ring may reduce nucleophilicity, requiring longer reaction times .
Q. How is the structural characterization of this compound performed?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies protons and carbons, with the alkyne proton (but-3-yn-2-yl) appearing as a triplet near δ 2.5–3.0 ppm. Aromatic protons (4-chloro-3-methylphenyl) show splitting patterns between δ 6.8–7.5 ppm .
- FTIR : Alkyne C≡C stretch (~2100 cm⁻¹) and N-H bending (~1600 cm⁻¹) confirm functional groups .
- X-ray Crystallography : Single-crystal analysis (using SHELX programs) resolves bond lengths and angles, particularly the amine-aryl and alkyne geometry .
Advanced Research Questions
Q. How do reaction conditions influence yield and purity in the synthesis of this compound?
- Methodological Answer :
- Temperature : Elevated temperatures (>60°C) may promote side reactions (e.g., alkyne dimerization). Controlled heating (40–50°C) optimizes yield .
- Catalysts : Transition metals (e.g., CuI) can enhance coupling efficiency but require rigorous post-synthesis removal to avoid contamination .
- Data Contradictions : Conflicting purity reports may arise from residual solvents or unreacted starting materials. Use HPLC with UV detection (λ = 254 nm) to quantify impurities .
Q. What computational strategies predict the compound’s interactions with biological targets?
- Methodological Answer :
- Docking Studies : Tools like AutoDock Vina model binding affinities to receptors (e.g., serotonin transporters). The 4-chloro-3-methylphenyl group may enhance hydrophobic interactions, while the alkyne moiety influences steric effects .
- MD Simulations : GROMACS or AMBER simulate dynamic binding behavior, assessing stability of ligand-receptor complexes over time. Parameters like RMSD and binding free energy (MM-PBSA) validate predictions .
Q. How can researchers resolve contradictions in pharmacological activity data?
- Methodological Answer :
- Dose-Response Analysis : Use IC₅₀/EC₅₀ assays to establish potency thresholds. Discrepancies may arise from assay conditions (e.g., pH, co-solvents) affecting compound stability .
- Metabolite Profiling : LC-MS identifies degradation products or active metabolites that might explain variability in receptor modulation .
- Receptor Selectivity : Compare binding across isoforms (e.g., GPCR subtypes) using radioligand displacement assays. The chloro-methyl substitution pattern may confer selectivity for specific subtypes .
Q. What challenges arise in X-ray crystallographic analysis of this compound?
- Methodological Answer :
- Crystal Growth : The compound’s flexibility (amine-aryl and alkyne rotamers) complicates crystallization. Use slow vapor diffusion with dichloromethane/hexane mixtures to improve crystal quality .
- Disorder Modeling : Alkyne and methyl groups may exhibit positional disorder. Refinement in SHELXL with anisotropic displacement parameters improves accuracy .
- Hydrogen Bonding : Weak N-H⋯Cl or C-H⋯π interactions influence packing. Compare Hirshfeld surfaces (CrystalExplorer) to analyze intermolecular forces .
Methodological Tables
Table 1 : Key Spectral Data for Structural Confirmation
| Technique | Expected Signals | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 2.5–3.0 (m, 1H, alkyne), δ 7.2–7.4 (m, 3H, aromatic), δ 3.7 (s, 2H, CH₂N) | |
| FTIR | 2100 cm⁻¹ (C≡C), 1600 cm⁻¹ (N-H bend), 750 cm⁻¹ (C-Cl) |
Table 2 : Optimization of Synthetic Parameters
| Parameter | Effect on Yield/Purity | Reference |
|---|---|---|
| Temperature | >60°C reduces yield (side reactions); 40–50°C optimal | |
| Solvent | DMF increases reaction rate but complicates purification; THF preferred |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
